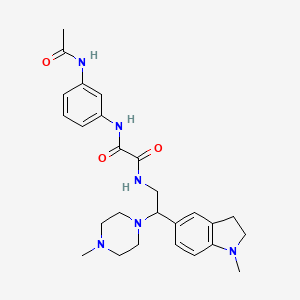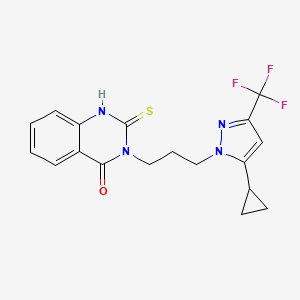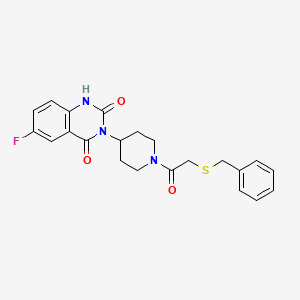
N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the combination of specific core structures with various substituents to achieve desired biological activities. For instance, the synthesis of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents involved the introduction of a gem-dimethyl group to improve plasmatic stability while maintaining antifungal activity . Similarly, the synthesis of N-piperazinylphenyl biphenylcarboxamides as 5-HT(1B/1D) antagonists involved the creation of analogues with different substituents to enhance receptor binding and functional properties . These methods suggest that the synthesis of the compound would likely involve careful selection and combination of the acetamidophenyl and methylindolinyl-piperazinyl groups with the oxalamide core.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques, including single-crystal X-ray analysis . The structure-activity relationship (SAR) studies are crucial in understanding how different substituents affect the biological activity of the compounds. For example, the molecular structure of the 5-HT(1B/1D) antagonists was analyzed to determine the impact of different linkers and functional groups on their pharmacological profile . This suggests that a detailed molecular structure analysis of "N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" would be necessary to predict its biological activity and stability.
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by their structural components. For instance, the reactivity of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines was studied using spectroscopic techniques, and structural effects on reactivity were examined . This indicates that the reactivity of the compound could also be influenced by its acetamidophenyl and methylindolinyl-piperazinyl groups, and such effects would need to be studied to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties, such as log P and log D values, of related compounds were calculated to understand their pharmacokinetic profiles . These properties are essential for predicting the absorption, distribution, metabolism, and excretion (ADME) of the compounds. The antifungal agents mentioned in the first paper also underwent optimization to improve their plasmatic stability , which is a critical aspect of their chemical properties. Therefore, a comprehensive analysis of the physical and chemical properties of "N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" would involve determining its stability, solubility, and potential pharmacokinetic behavior.
Aplicaciones Científicas De Investigación
Behavioral Pharmacology of AR-A000002
A study on the behavioral pharmacology of AR-A000002, a novel selective 5-HT1B antagonist, demonstrates the utility of specific chemical compounds in investigating psychiatric and neurological conditions. AR-A000002 showed potential in treating anxiety and affective disorders, highlighting the importance of chemical agents in understanding and potentially treating mental health conditions (Hudzik et al., 2003).
DNA Minor Groove Binders
The synthetic dye Hoechst 33258 and its analogs, which bind strongly to the minor groove of double-stranded B-DNA, are explored for their applications in cell biology, including chromosome and nuclear staining. This demonstrates the role of chemical compounds in facilitating biological and medical research (Issar & Kakkar, 2013).
Phenylpiperazine Derivatives
A review of N-phenylpiperazine derivatives highlights their versatility in medicinal chemistry, particularly for CNS disorders. This underscores the significance of chemical scaffolds in drug discovery and the potential for broadening research into other therapeutic areas (Maia et al., 2012).
NMDA Receptors
Research into the trafficking of NMDA receptors from the ER to synapses emphasizes the importance of understanding the molecular mechanisms governing neurotransmitter receptors. This knowledge can inform the development of treatments for neurological diseases and improve our understanding of synaptic physiology (Horak et al., 2014).
Propiedades
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O3/c1-18(33)28-21-5-4-6-22(16-21)29-26(35)25(34)27-17-24(32-13-11-30(2)12-14-32)19-7-8-23-20(15-19)9-10-31(23)3/h4-8,15-16,24H,9-14,17H2,1-3H3,(H,27,34)(H,28,33)(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXRFPPNIPWCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2530373.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)
![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)
![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)



![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)